

2-(4-Fluorobenzyl)pyrrolidine CAS number 350017-04-8

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Compound of Interest

Compound Name: 2-(4-Fluorobenzyl)pyrrolidine

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An In-depth Technical Guide to 2-(4-Fluorobenzyl)pyrrolidine

CAS Number: 350017-04-8

This technical guide offers a comprehensive overview of **2-(4-Fluorobenzyl)pyrrolidine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, providing essential data on its properties, synthesis, and potential applications, alongside relevant safety information.

Physicochemical and Structural Data

2-(4-Fluorobenzyl)pyrrolidine is a substituted pyrrolidine derivative. The incorporation of a fluorine atom on the benzyl moiety can enhance metabolic stability and modify physicochemical properties such as lipophilicity, which may improve its potential as a drug candidate.^{[1][2]} Its key properties are summarized below.

Property	Value	Reference
CAS Number	350017-04-8	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₄ FN	[2] [3] [4]
Molecular Weight	179.24 g/mol	[2]
Appearance	Colorless liquid	[2]
Synonyms	2-[(4-fluorophenyl)methyl]pyrrolidine	[2] [3]
Storage Conditions	Store at 0-8°C	[2] [5]

Synthesis and Experimental Protocols

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed.[\[6\]](#)[\[7\]](#) A common approach for synthesizing 2-substituted pyrrolidines like the title compound is through the N-alkylation of pyrrolidine precursors. An alternative and widely used method is reductive amination.

Illustrative Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of **2-(4-Fluorobenzyl)pyrrolidine** starting from L-prolinol, a readily available chiral building block.

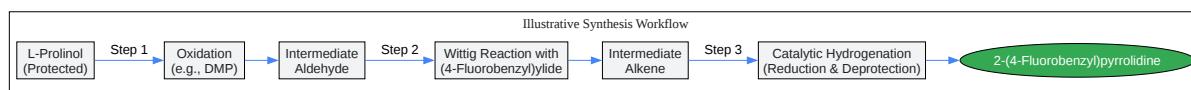
Methodology:

- Oxidation:** The primary alcohol of L-prolinol is first protected (e.g., as a Boc derivative). The protected prolinol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or Swern oxidation.
- Wittig Reaction:** The resulting aldehyde is subjected to a Wittig reaction with (4-fluorobenzyl)triphenylphosphonium bromide to form the alkene intermediate. This reaction introduces the 4-fluorobenzyl moiety.
- Reduction and Deprotection:** The double bond of the alkene intermediate is reduced via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst). This step also typically

cleaves the protecting group, yielding the final product, **2-(4-Fluorobenzyl)pyrrolidine**.

- Purification: The crude product is purified using column chromatography on silica gel to afford the pure compound.

The following diagram illustrates the logical workflow for this synthetic approach.



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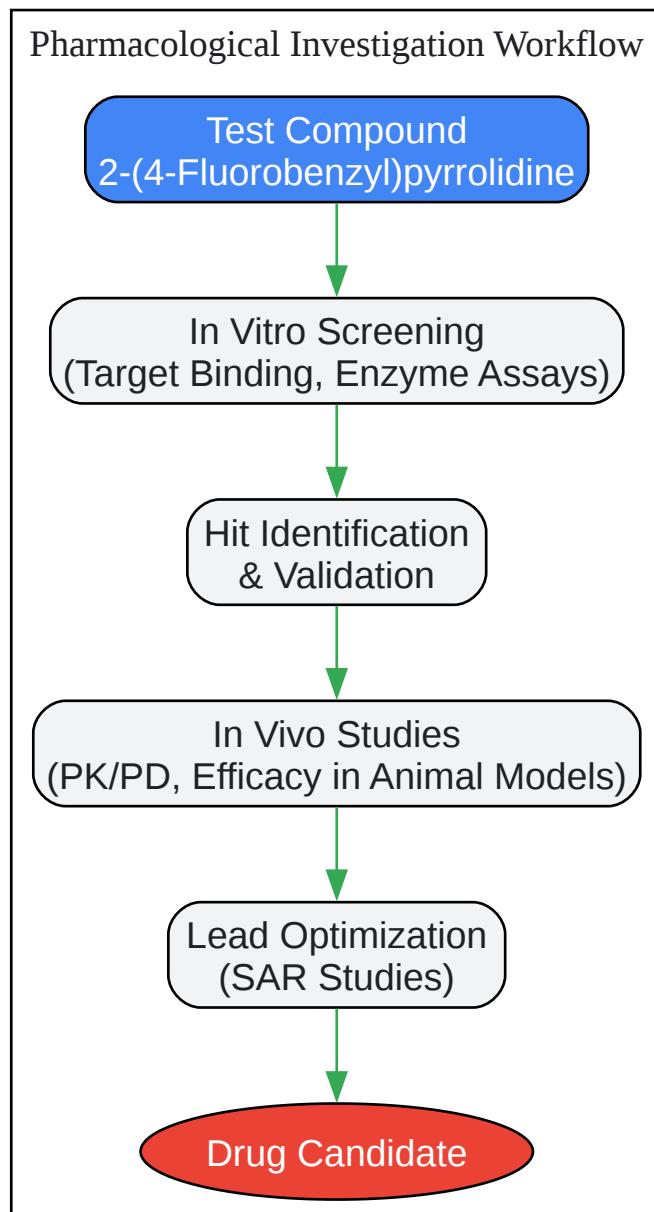
Caption: A logical workflow for the synthesis of **2-(4-Fluorobenzyl)pyrrolidine**.

Biological Context and Potential Applications

Specific biological activity and mechanistic data for **2-(4-Fluorobenzyl)pyrrolidine** are not extensively documented in public literature. However, its structural features suggest significant potential for pharmacological research.

- Scaffold Significance: The pyrrolidine ring is a core component of numerous natural alkaloids and FDA-approved drugs, including agents targeting the central nervous system (CNS), antivirals, and anticancer therapies.[8][9][10]
- Neuropharmacology: The compound is noted as a valuable building block for developing novel therapeutic agents, particularly in neuropharmacology.[2] Its structure suggests favorable lipophilicity, which may allow it to cross the blood-brain barrier, a critical feature for CNS-acting drugs.[2]
- Research Applications: It is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules and for the exploration of new medicinal agents.[2]

Given the lack of specific target information, a generalized workflow for its pharmacological investigation is presented below.



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Caption: A logical workflow for the pharmacological evaluation of a novel compound.

Safety and Handling

2-(4-Fluorobenzyl)pyrrolidine is classified as hazardous. Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[11][12]

The GHS hazard classifications for this compound are summarized in the table below.

GHS Classification	Hazard Statement	Signal Word
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed	Warning
Skin irritation (Category 2)	H315: Causes skin irritation	Warning
Serious eye irritation (Category 2A)	H319: Causes serious eye irritation	Warning
STOT - single exposure (Category 3)	H335: May cause respiratory irritation	Warning

Data sourced from Safety Data Sheet.[11]

First Aid Measures:

- If Swallowed: Rinse mouth and seek medical attention.[11]
- If on Skin: Wash with plenty of water. If irritation occurs, get medical help.[11]
- If Inhaled: Move the person to fresh air.[11]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

Conclusion

2-(4-Fluorobenzyl)pyrrolidine (CAS: 350017-04-8) is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for developing agents with neurological activity. While specific biological targets are yet to be widely reported, its structural similarity to known pharmacophores makes it a compound of high interest. Researchers should

proceed with appropriate safety precautions due to its hazardous nature. Further investigation into its pharmacological profile is warranted to unlock its full therapeutic potential.

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